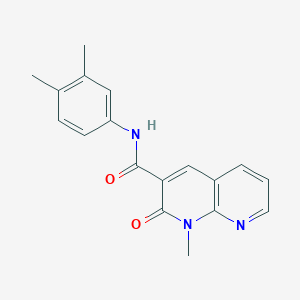

N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(3,4-Dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide linker attached to a 3,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-6-7-14(9-12(11)2)20-17(22)15-10-13-5-4-8-19-16(13)21(3)18(15)23/h4-10H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYCJNZGBMIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a naphthyridine core and various functional groups, suggests diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.34 g/mol. The compound's structure includes a naphthyridine ring system that is known for its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 286.34 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that compounds related to naphthyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain naphthyridine derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Properties

In recent research focusing on the anticancer effects of naphthyridine derivatives, it was reported that these compounds induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was assessed using various cancer models. For example, it showed promising results against breast cancer cell lines with an IC50 value of approximately 50 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act by:

- Inhibiting Enzymatic Activity: It can inhibit enzymes involved in inflammatory pathways.

- Modulating Receptor Activity: The compound may bind to receptors that regulate cell proliferation and apoptosis.

The exact mechanism remains under investigation but is believed to involve multiple pathways influencing cellular signaling.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Study: A derivative exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with an MIC of 64 µg/mL .

- Anti-inflammatory Research: In a model of induced inflammation in rats, the compound reduced paw edema significantly compared to the control group .

- Anticancer Evaluation: In vitro studies on human breast cancer cells demonstrated that treatment with the compound reduced cell viability by up to 70% after 48 hours .

Scientific Research Applications

Unfortunately, the search results provided do not contain information about the applications of the compound "N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide." However, the search results do provide information on related compounds and their applications.

Pyrazoles in Drug Development

Pyrazoles are five-membered heterocyclic compounds containing nitrogen, making them important in drug development .

Thrombopoietin (TPO) Mimetic

One search result discusses an improved TPO mimetic, the bis-(monoethanolamine) salt of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid . This compound is useful as an agonist of the TPO receptor, enhancing platelet production and treating thrombocytopenia . The bis-(monoethanolamine) salt has advantages over the free acid, including enhanced solubility and bioavailability .

Anti-inflammatory activities

Various pyrazole derivatives have demonstrated anti-inflammatory activities . For instance, one compound showed potent COX-1, COX-2, and 5-LOX inhibitory activities . Several compounds also displayed superior anti-inflammatory activity compared to celecoxib . Some were identified as selective COX-2 inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison based on substituent variations, synthetic methodologies, and physicochemical properties.

Substituent Modifications on the Aromatic Ring

- N-(3,4-Difluorobenzyl)-1,4-dihydroxy-2-oxo-1,8-naphthyridine-3-carboxamide (8b): This analog replaces the 3,4-dimethylphenyl group with a 3,4-difluorobenzyl moiety. The synthesis yielded a 1:1 ratio of dihydroxy (8b) and monohydroxy (20b) products via reverse-phase HPLC (54% yield) .

- N-(2,3-Dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: A positional isomer with methyl groups at the 2,3-positions of the phenyl ring. This minor structural alteration could influence steric interactions in target binding, though specific activity data are unavailable .

- N-(3,3-Diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide :

Features a bulkier 3,3-diphenylpropyl chain and a fluorophenylmethyl group, increasing lipophilicity and molecular weight (MW > 450 g/mol), which may affect pharmacokinetics .

Alkyl and Functional Group Variations on the Naphthyridine Core

- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) :

Incorporates a rigid adamantyl group and a pentyl chain, enhancing hydrophobic interactions. Synthesized via TLC purification with a lower yield (25%), indicating challenges in isolating bulky derivatives . - 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c): Substituted with a morpholinomethyl group, improving solubility through tertiary amine functionality. Prepared via sonochemical methods, highlighting alternative synthetic routes for naphthyridine derivatives .

Key Observations

- Synthetic Efficiency : The target compound’s analogs exhibit variable yields, with fluorinated derivatives (e.g., 8b) showing higher efficiency (54%) compared to bulky adamantyl derivatives (25%) .

- Substituent Effects : Fluorination or methylation on the phenyl ring modulates electronic and steric properties, while alkyl chains (e.g., pentyl) or cyclic amines (e.g., morpholine) alter solubility and target engagement .

- Structural Characterization : Crystallographic tools like SHELX and WinGX have been pivotal in resolving naphthyridine derivatives’ structures, ensuring accurate stereochemical assignments .

Notes on Methodology and Limitations

- Software in Structural Analysis : Programs like SHELXL (for refinement) and SHELXD (for phasing) are widely used in crystallography, underscoring the reliance on computational tools for validating naphthyridine derivatives .

- Data Gaps: Limited synthesis and bioactivity data for the target compound necessitate further experimental studies to benchmark it against its analogs.

Preparation Methods

Synthetic Strategies for the Naphthyridine Core

Formation of 1,8-Naphthyridine Scaffold

The synthesis of the 1,8-naphthyridine core structure typically begins with suitable pyridine derivatives. One common approach starts with 2-aminopyridine compounds as key building blocks. Several methods have been developed for constructing the second pyridine ring:

Cyclization with Malonates

A widely employed method involves the reaction of 2-aminopyridines with diethyl ethoxymethylene malonate followed by thermal cyclization. This approach is particularly valuable for introducing carboxylic ester functionality at the 3-position, which can later be converted to the required carboxamide group:

- 2-Aminopyridine is reacted with diethyl ethoxymethylene malonate in ethanol or toluene at reflux temperature.

- The resulting intermediate undergoes thermal cyclization at 240-250°C to form the 1,8-naphthyridine scaffold with an ester group at position 3.

- The ester can subsequently be hydrolyzed to the corresponding carboxylic acid.

Condensation with β-Ketoesters

An alternative approach involves the condensation of 2-aminopyridines with β-ketoesters:

- 2-Aminopyridine reacts with 3-oxo-butyraldehyde dimethyl acetal to form 2-amino-7-methyl-1,8-naphthyridine.

- This intermediate can be further functionalized to introduce the required substituents.

Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridines

N-Methylation Strategies

Selective N-Methylation at Position 1

The introduction of a methyl group at the N-1 position requires selective alkylation. Several methods have been reported:

Alkylation with Methyl Iodide

A common approach involves the use of methyl iodide in the presence of a base:

- The 1,8-naphthyridine derivative is treated with a base such as sodium hydride or potassium carbonate in an aprotic solvent (DMF or DMSO).

- Methyl iodide is added to the reaction mixture, which is then stirred at room temperature or with gentle heating (25-40°C).

- The reaction typically proceeds for 4-12 hours, yielding the N-methylated product.

Table 1 summarizes the reaction conditions for N-methylation based on various literature reports:

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 25-30 | 4-6 | 75-85 |

| K2CO3 | DMSO | 30-40 | 6-12 | 70-80 |

| Cs2CO3 | DMF | 25-30 | 4-8 | 80-90 |

| NaOCH3 | CH3OH | 60-65 | 6-8 | 65-75 |

Methylation During Cyclization

Another approach involves the introduction of the methyl group during the formation of the naphthyridine scaffold:

- A lower-alkyl group, including methyl, can be introduced at the N-1 position during the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridines.

- This method involves the reaction of appropriate alkyl halides with the nitrogen at position 1 during the cyclization step.

Carboxamide Formation

Amidation of Carboxylic Acids

The formation of the carboxamide linkage between the naphthyridine-3-carboxylic acid and 3,4-dimethylphenyl amine involves amide coupling reactions. Several methods have been reported:

Coupling Reagents

Common coupling reagents for amide formation include:

- HATU/DIPEA system in DMF or dichloromethane

- DCC/HOBt in THF or dichloromethane

- EDCI/HOBt in DMF

The general procedure involves:

- Activation of the 1,8-naphthyridine-3-carboxylic acid with the coupling reagent in an appropriate solvent.

- Addition of 3,4-dimethylaniline and a tertiary amine base (e.g., triethylamine or DIPEA).

- The reaction is typically conducted at room temperature for 12-24 hours.

Via Acid Chlorides

An alternative approach involves conversion of the carboxylic acid to an acid chloride:

- The 1,8-naphthyridine-3-carboxylic acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

- The acid chloride is then reacted with 3,4-dimethylaniline in the presence of a base such as triethylamine in dichloromethane.

- The reaction typically proceeds at 0-25°C for 2-6 hours.

Table 2 presents a comparison of different coupling methods:

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Coupling reagent | HATU/DIPEA | DMF | 25 | 16-24 | 75-85 |

| Coupling reagent | DCC/HOBt | CH2Cl2 | 25 | 12-24 | 70-80 |

| Acid chloride | SOCl2/Et3N | CH2Cl2 | 0-25 | 2-6 | 80-90 |

| Acid chloride | (COCl)2/Et3N | CH2Cl2 | 0-25 | 2-4 | 85-95 |

From Ester Precursors

An alternative strategy involves the conversion of naphthyridine-3-carboxylic esters to carboxamides through aminolysis:

- The methyl or ethyl ester of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is treated with 3,4-dimethylaniline.

- The reaction can be performed neat or in a high-boiling solvent such as xylene at elevated temperatures (120-140°C).

- Alternatively, the reaction can be conducted in the presence of a base such as sodium methoxide in methanol.

Optimized Preparation Method

Based on the evaluation of various synthetic routes, the following optimized procedure for the preparation of N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is proposed:

Synthesis of 1,8-Naphthyridine-3-carboxylic Acid

- Starting materials : 2-aminopyridine and diethyl ethoxymethylene malonate

- Step 1 : Reaction of 2-aminopyridine with diethyl ethoxymethylene malonate in ethanol under reflux for 6-8 hours.

- Step 2 : Thermal cyclization of the intermediate at 240-250°C for 2-3 hours.

- Step 3 : Hydrolysis of the resulting ester with aqueous sodium hydroxide (10%) in ethanol under reflux for 2-3 hours.

- Work-up : Acidification with 10% hydrochloric acid to pH 4, followed by filtration of the precipitate.

N-Methylation

- Reagents : The 1,8-naphthyridine-3-carboxylic acid, sodium hydride (1.2 eq), and methyl iodide (1.5 eq).

- Conditions : The acid is treated with sodium hydride in dry DMF at 0-5°C, followed by the addition of methyl iodide. The reaction mixture is stirred at room temperature for 4-6 hours.

- Work-up : Quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and evaporation of the solvent.

Carboxamide Formation

- Reagents : 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, oxalyl chloride (1.2 eq), 3,4-dimethylaniline (1.2 eq), and triethylamine (2 eq).

- Conditions : The acid is converted to an acid chloride using oxalyl chloride in dichloromethane with catalytic DMF. The acid chloride is then reacted with 3,4-dimethylaniline in the presence of triethylamine at 0-25°C for 2-4 hours.

- Work-up : Washing with aqueous sodium bicarbonate, water, and brine, followed by drying over sodium sulfate and evaporation of the solvent.

- Purification : Recrystallization from an appropriate solvent (e.g., ethanol/water) or column chromatography (dichloromethane/methanol).

Reaction Parameters and Optimization

Critical Factors Affecting Yield and Purity

Several factors significantly influence the yield and purity of this compound:

Temperature Control

Temperature control is crucial, particularly during:

- Cyclization to form the naphthyridine scaffold (240-250°C)

- N-methylation (25-40°C)

- Acid chloride formation (0-5°C)

- Amidation reaction (0-25°C)

Reaction Time

Optimal reaction times vary for different steps:

- Formation of the naphthyridine scaffold: 2-3 hours

- Ester hydrolysis: 2-3 hours

- N-methylation: 4-6 hours

- Acid chloride formation: 1-2 hours

- Amidation: 2-4 hours

Solvent Selection

Solvent choice affects reaction efficiency:

- DMF or DMSO for N-methylation

- Dichloromethane for acid chloride formation and amidation

- Ethanol for ester hydrolysis

Optimization Studies

Studies on related naphthyridine derivatives have revealed optimal conditions for key synthetic steps. Table 3 summarizes these findings:

| Synthetic Step | Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|---|

| Naphthyridine formation | Temperature | 245°C | 15-20 |

| Naphthyridine formation | Reaction time | 2.5 hours | 10-15 |

| N-methylation | Base | NaH | 5-10 |

| N-methylation | Solvent | DMF | 10-15 |

| Amidation | Reagent | Oxalyl chloride/Et3N | 15-20 |

| Amidation | Temperature | 0°C (acid chloride), 25°C (amidation) | 10-15 |

Purification and Characterization

Purification Methods

Several purification methods are applicable to this compound:

Recrystallization

Recrystallization from suitable solvent systems is an effective purification method:

- Ethanol/water

- Ethanol/diethyl ether

- Chloroform/methanol

Column Chromatography

Silica gel column chromatography using appropriate solvent systems:

- Dichloromethane/methanol (95:5 to 90:10)

- Ethyl acetate/hexane (70:30 to 80:20)

Characterization

The characterization of this compound typically involves:

Spectroscopic Analysis

¹H NMR Spectroscopy : Expected key signals include:

- N-methyl group: singlet at 3.8-4.0 ppm

- Aromatic protons of naphthyridine: multiplets at 7.0-9.0 ppm

- Methyl groups of 3,4-dimethylphenyl: singlets at 2.2-2.4 ppm

- NH of carboxamide: broad singlet at 10.0-11.0 ppm

¹³C NMR Spectroscopy : Expected key signals include:

- N-methyl carbon: 30-35 ppm

- Methyl carbons of 3,4-dimethylphenyl: 19-21 ppm

- Carbonyl carbon of carboxamide: 165-170 ppm

- Carbonyl carbon at position 2: 160-165 ppm

Mass Spectrometry : HRMS using Electrospray Ionization (ESI) technique

Physical Properties

- Melting Point : Typically determined using capillary method

- Solubility Profile : Solubility in various solvents (DMF, DMSO, dichloromethane, etc.)

Alternative Synthetic Approaches

Via 2,4-Disubstituted Naphthyridines

An alternative approach to this compound involves 2,4-disubstituted naphthyridine intermediates:

- Synthesis of 2,4-dichloro-1,8-naphthyridine-3-carboxamide by treating 2-aminonicotinic acid with appropriate reagents followed by reaction with excess phosphorus oxychloride.

- Selective substitution of the chlorine atom at position 2 with a hydroxyl group through alkaline hydrolysis.

- N-methylation of the resulting 2-hydroxy compound.

- Coupling with 3,4-dimethylaniline to form the desired carboxamide.

Via 4-Oxo-1,4-dihydro-1,8-naphthyridines

Another approach involves the synthesis of 4-oxo-1,4-dihydro-1,8-naphthyridines followed by transformation to the 2-oxo isomer:

- Preparation of 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid or ester.

- Isomerization to the 2-oxo derivative through appropriate chemical transformations.

- Conversion of the carboxylic acid or ester to the carboxamide with 3,4-dimethylaniline.

Q & A

Q. What are the key steps and challenges in synthesizing N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

The synthesis involves:

- Cyclization to form the 1,8-naphthyridine core, often using diethyl ethoxy methylene malonate under reflux (250°C in diphenyl ether) to initiate ring formation .

- Substitution reactions to introduce the 1-methyl and 3,4-dimethylphenyl groups. For example, alkylation with methyl iodide or benzyl halides in DMF using NaH as a base .

- Amidation via coupling the carboxylic acid intermediate with 3,4-dimethylaniline, typically using coupling agents like EDCI/HOBt or microwave-assisted methods for higher efficiency . Challenges : Low yields due to steric hindrance from substituents, requiring optimized reaction times (e.g., 24–48 hours for amidation) and purification via silica gel chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological approaches include:

- Spectroscopic Analysis :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–9.2 ppm), amide NH (δ ~9.9 ppm), and methyl groups (δ 2.2–3.8 ppm) .

- IR Spectroscopy : Confirm C=O stretches (amide: ~1650–1680 cm⁻¹; keto: ~1685 cm⁻¹) and C–N bonds (~1250 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s amide group for binding .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, fluorinated analogs (e.g., 4-fluorobenzyl) show enhanced bioactivity due to increased lipophilicity and target affinity, while methyl groups may reduce solubility .

- Dose-Response Curves : Re-evaluate IC50/MIC values under standardized conditions (e.g., pH, serum content) to control for assay variability .

- Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., DNA topoisomerase II for anticancer activity) and validate via mutagenesis studies .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Design : Modify the carboxamide group to esters for enhanced oral bioavailability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and prolong half-life .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methyl oxidation) and introduce blocking groups like halogens .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

- Charge Density Analysis : SHELXL-refined structures identify electron-deficient regions (e.g., carbonyl carbons), supporting nucleophilic attack pathways during amidation .

- Hydrogen Bonding Networks : WinGX visualizes interactions (e.g., N–H⋯O=C) that stabilize intermediates, corroborating proposed mechanisms for ring closure .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted reactions to reduce amidation time from 24 hours to 2 hours .

- Crystallography : SHELXTL (Bruker AXS) is preferred for high-resolution twinned data refinement .

- SAR Studies : Prioritize halogenated derivatives for enhanced target engagement and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.